Phenyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate
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Overview
Description
Phenyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a phenyl group, a dichloropyridinyl group, and a propanoate ester linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate typically involves the esterification of 2-[(2,6-dichloropyridin-3-yl)oxy]propanoic acid with phenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent such as dichloromethane or toluene .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can also be employed to accelerate the esterification reaction. Additionally, purification techniques such as distillation or recrystallization are used to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
Phenyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield the corresponding carboxylic acid and phenol.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.
Substitution: The dichloropyridinyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).
Major Products Formed
Hydrolysis: 2-[(2,6-dichloropyridin-3-yl)oxy]propanoic acid and phenol.
Reduction: 2-[(2,6-dichloropyridin-3-yl)oxy]propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Phenyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Phenyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate involves its interaction with specific molecular targets. The dichloropyridinyl group can interact with enzymes or receptors, potentially inhibiting their activity. The ester linkage allows the compound to be hydrolyzed in biological systems, releasing the active components that exert their effects .
Comparison with Similar Compounds
Phenyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate can be compared with other similar compounds such as:
Hex-3-yn-1-yl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate: Similar structure but with an alkyne group.
3-Phenylpropyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate: Similar structure but with a different alkyl chain
These compounds share structural similarities but differ in their specific functional groups, which can influence their chemical reactivity and biological activity.
Properties
CAS No. |
62804-87-9 |
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Molecular Formula |
C14H11Cl2NO3 |
Molecular Weight |
312.1 g/mol |
IUPAC Name |
phenyl 2-(2,6-dichloropyridin-3-yl)oxypropanoate |
InChI |
InChI=1S/C14H11Cl2NO3/c1-9(14(18)20-10-5-3-2-4-6-10)19-11-7-8-12(15)17-13(11)16/h2-9H,1H3 |
InChI Key |
BQFYOYFJRGJYEF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OC1=CC=CC=C1)OC2=C(N=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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